
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- is an organic compound with the molecular formula C15H17F3 It is a derivative of benzene, where one hydrogen atom is replaced by a trifluoromethyl group and another by an octynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- typically involves the following steps:
Starting Materials: Benzene, trifluoromethyl iodide, and 1-octyne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the benzene derivative and the 1-octyne.
Procedure: The trifluoromethyl group is introduced to the benzene ring via a trifluoromethylation reaction, followed by the coupling of the octynyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and catalyst concentration) is common to optimize the production process.
Types of Reactions:
Oxidation: Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alkanes or alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group and octynyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the octynyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
- Benzene, 1-(1-octynyl)-3-(trifluoromethyl)-
- Benzene, 1-(1-octynyl)-2-(trifluoromethyl)-
- Benzene, 1-(1-octynyl)-4-(difluoromethyl)-
Comparison:
- Structural Differences: The position of the trifluoromethyl group on the benzene ring can significantly influence the compound’s reactivity and properties.
- Unique Features: Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl and octynyl groups, which can affect its chemical behavior and potential applications.
Properties
CAS No. |
536973-41-8 |
|---|---|
Molecular Formula |
C15H17F3 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-oct-1-ynyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H17F3/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16,17)18/h9-12H,2-6H2,1H3 |
InChI Key |
LCOWMGPMAGAFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


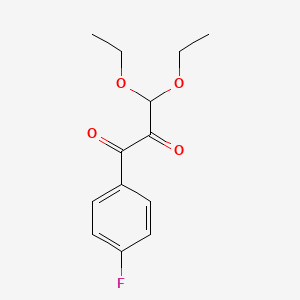
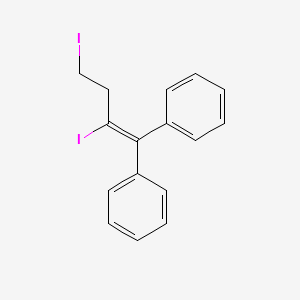

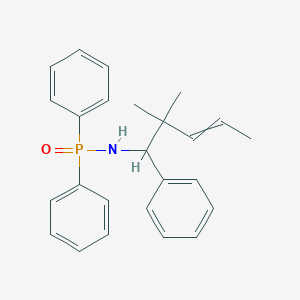
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
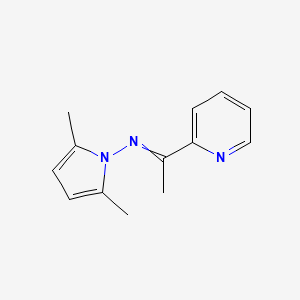
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
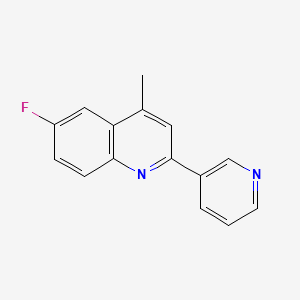
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
